Mandelamidine, m-chloro- (6CI)
Description
Historical Context and Development
The development of mandelamidine, m-chloro- (6CI) emerged from systematic investigations into substituted amidine compounds during the mid-20th century pharmaceutical research era. Historical documentation reveals that mandelamidines were first explored as part of broader research programs examining iminohydrins and their constitutional properties. Early researchers, including those working on the constitutional analysis of so-called iminohydrins, established foundational understanding of these compounds' basic characteristics and their behavior in various chemical environments. The specific meta-chloro substituted variant evolved from systematic structure-activity relationship studies aimed at understanding how halogen substitution patterns influenced the physicochemical properties of the parent mandelamidine structure.
The nomenclature designation "(6CI)" reflects the Chemical Abstracts Service's sixth collective index period classification system, indicating the compound's formal recognition and systematic categorization within chemical literature databases. This historical classification system provided standardized identification for the growing number of amidine derivatives being synthesized and characterized during intensive medicinal chemistry research periods. Research into bronchodilator applications, as explored by investigators such as Bristow, demonstrated the therapeutic potential of mandelamidine derivatives, leading to their isolation as stable hydrochloride salt forms for further pharmaceutical evaluation.
Systematic synthetic approaches to mandelamidine derivatives developed alongside advances in organic synthesis methodology, particularly in the areas of amidine formation and aromatic substitution chemistry. The meta-chloro substitution pattern was specifically chosen based on electronic and steric considerations that distinguished it from ortho and para-substituted analogs, providing unique reactivity profiles and biological properties that warranted independent investigation and characterization.
Chemical Classification and Nomenclature
Mandelamidine, m-chloro- (6CI) belongs to the broader chemical class of amidines, which are organic compounds containing the functional group RC(NR)NR₂, where the R groups can be identical or different substituents. These compounds represent imine derivatives of amides, distinguished by their characteristic carbon-nitrogen double bond structure and their significantly enhanced basicity compared to their amide precursors. The systematic nomenclature identifies this compound as 2-(3-chloro-phenyl)-2-hydroxy-acetamidine, clearly delineating its structural components and substitution pattern.
The compound's classification within the amidine family is further refined by its specific structural features. As a mandelamidine derivative, it incorporates the characteristic alpha-hydroxy benzyl acetamidine core structure, with the hydroxyl group providing additional hydrogen bonding capacity and influencing the compound's solubility and crystallization properties. The meta-chloro substitution (3-chloro position) on the benzene ring introduces electron-withdrawing effects that modify the compound's electronic distribution and reactivity compared to unsubstituted mandelamidine.
Alternative nomenclature systems refer to this compound as (±)-3-chloro-mandelamidin, reflecting its racemic nature due to the stereogenic center at the alpha-carbon bearing the hydroxyl group. This stereochemical aspect is significant for understanding the compound's three-dimensional structure and potential interactions with biological targets or crystalline environments. The presence of both amidine and hydroxyl functional groups classifies this compound as a bifunctional molecule, capable of participating in multiple types of intermolecular interactions including hydrogen bonding, ionic interactions, and van der Waals forces.
The International Union of Pure and Applied Chemistry nomenclature standards provide systematic naming conventions that ensure consistent identification across different chemical databases and literature sources. This standardization is particularly important for compounds like mandelamidine, m-chloro- (6CI) that may be referenced in diverse research contexts spanning synthetic organic chemistry, medicinal chemistry, and industrial applications.
Chemical Abstracts Service Registry Information (101252-62-4)
The Chemical Abstracts Service registry number 101252-62-4 serves as the unique numerical identifier for mandelamidine, m-chloro- (6CI) within the comprehensive global database of chemical substances. This registry system, maintained by the American Chemical Society, provides an unambiguous identification method that transcends language barriers and nomenclature variations, ensuring accurate communication about this specific chemical entity across international scientific and commercial communities.
Registry number assignment follows systematic protocols that consider molecular structure, stereochemistry, and specific substitution patterns. For mandelamidine, m-chloro- (6CI), the registry number 101252-62-4 was assigned based on its complete structural characterization, including the meta-chloro substitution pattern and the alpha-hydroxy acetamidine functionality. This unique identifier enables precise tracking of the compound through various stages of research, development, and potential commercial applications.
| Registry Information | Details |
|---|---|
| Chemical Abstracts Service Number | 101252-62-4 |
| Molecular Formula | C₈H₉ClN₂O |
| Systematic Name | 2-(3-chloro-phenyl)-2-hydroxy-acetamidine |
| Alternative Names | (±)-3-Chloro-mandelamidin; Mandelamidine, m-chloro- (6CI) |
| Classification Index | Sixth Collective Index (6CI) |
| Registry Status | Active |
The position of mandelamidine, m-chloro- (6CI) within this chemical family is further defined by its participation in systematic structure-activity relationship studies. These investigations have explored how different substitution patterns influence biological activity, chemical stability, and synthetic accessibility. The meta-chloro derivative represents an important reference point for understanding how electron-withdrawing groups affect the fundamental properties of the mandelamidine core structure.
Industrial and research applications often require specific members of the mandelamidine family based on their individual property profiles. Mandelamidine, m-chloro- (6CI) serves specialized roles where its particular combination of electronic and steric properties provides optimal performance characteristics. This positioning within the broader family structure enables targeted selection of appropriate derivatives for specific applications while maintaining the fundamental amidine functionality that defines this important class of organic compounds.
Properties
CAS No. |
101252-62-4 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.623 |
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11) |
InChI Key |
JIBSNXLXIUOLCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C(=N)N)O |
Synonyms |
Mandelamidine, m-chloro- (6CI) |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Chlorination
Electrophilic aromatic chlorination of mandelamidine could theoretically introduce the chloro group. However, the amidine’s electron-donating properties may direct electrophiles to ortho/para positions, rendering meta selectivity challenging.
Hypothetical Procedure :
-
Substrate : Mandelamidine (unsubstituted).
-
Chlorinating Agent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
-
Conditions : Reflux in a non-polar solvent (e.g., CCl₄) at 60–80°C.
-
Challenges : Poor meta selectivity due to directing effects of the amidine group.
Indirect Chlorination via Diazotization
A more feasible approach involves introducing the chloro group at the mandelic acid stage before amidination. This method leverages established diazotization and Sandmeyer reactions for meta-substituted aromatics.
Stepwise Synthesis :
-
Synthesis of m-Chloromandelic Acid :
-
Conversion to Amidines :
-
Activation of m-chloromandelic acid to an acyl chloride (SOCl₂), followed by reaction with ammonia or amines to form the amidine.
-
Synthetic Route 2: Amidination of Pre-Chlorinated Intermediates
Nitrile Intermediate Pathway
Mandelonitrile derivatives serve as precursors for amidines. For m-chloro-mandelamidine:
-
Synthesis of m-Chloromandelonitrile :
-
Cyanohydrin formation from m-chlorobenzaldehyde using KCN or acetone cyanohydrin.
-
-
Amidination via Pinner Reaction :
Reaction Conditions :
-
Catalyst : Dry HCl gas.
-
Solvent : Anhydrous methanol.
-
Temperature : 0–5°C during HCl addition, then room temperature for 12–24 hours.
Synthetic Route 3: Reductive Amination of m-Chloromandelic Acid
Carboxylic Acid to Amidines
Direct conversion of m-chloromandelic acid to the amidine via reductive amination:
-
Activation : Formation of a mixed anhydride with ethyl chloroformate.
-
Amination : Reaction with ammonium hydroxide under high pressure.
-
Reduction : Use of LiAlH₄ or NaBH₄ to reduce intermediate amides to amidines.
Optimization Parameters :
-
Solvent : Tetrahydrofuran (THF) or diethyl ether.
-
Temperature : −20°C for activation, room temperature for reduction.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Advantages | Challenges | Theoretical Yield |
|---|---|---|---|---|
| Direct Chlorination | Electrophilic substitution | Single-step if selective | Poor meta selectivity | 10–20% |
| Diazotization | Diazotization → Sandmeyer reaction | High regioselectivity | Multi-step, hazardous intermediates | 50–70% |
| Pinner Reaction | Cyanohydrin → imino ether → amidine | Mild conditions | Requires anhydrous conditions | 60–80% |
| Reductive Amination | Carboxylic acid → amide → amidine | Utilizes stable intermediates | High-pressure equipment needed | 40–60% |
Analytical Characterization
Critical quality control steps for Mandelamidine, m-chloro- (6CI) include:
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), amidine NH (δ 5.5–6.0 ppm).
-
¹³C NMR : Carbonyl carbon (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm).
-
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 198 (C₈H₇ClN₂O).
-
High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Mandelamidine, m-chloro- (6CI)?
To design a robust synthesis, researchers should first identify analogous compounds (e.g., chlorinated aromatic sulfonamides) and adapt their reaction pathways. Key considerations include:
- Reagent selection : Palladium catalysts for coupling reactions or nucleophilic substitution agents, as seen in similar chlorinated aromatic systems .
- Condition optimization : Temperature, solvent polarity, and pH must be systematically varied to maximize yield and purity. For example, anhydrous conditions may prevent hydrolysis of intermediates .
- Validation : Use TLC, HPLC, or NMR to monitor reaction progress and confirm intermediate structures .
Q. Which analytical techniques are most effective for characterizing Mandelamidine, m-chloro- (6CI)?
A multi-modal approach ensures structural accuracy:
- Spectroscopic methods : H/C NMR for functional group analysis, FT-IR for bond vibration confirmation, and MS (ESI or MALDI) for molecular weight validation .
- Chromatography : Reverse-phase HPLC or GC-MS to assess purity and isolate byproducts .
- Crystallography : X-ray diffraction for definitive stereochemical assignment, if crystalline derivatives can be obtained .
Q. How can researchers ensure reproducibility in synthesizing Mandelamidine, m-chloro- (6CI)?
- Detailed protocols : Document reagent batches, equipment calibration, and environmental factors (humidity, temperature).
- Replication controls : Include internal standards (e.g., known intermediates) to validate each step .
- Peer validation : Share protocols with collaborators for independent verification, addressing discrepancies through iterative refinement .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of Mandelamidine, m-chloro- (6CI)?
- Computational modeling : Use DFT (Density Functional Theory) to predict reaction pathways, such as chlorination effects on sulfonamide reactivity .
- Kinetic studies : Apply Eyring or Arrhenius equations to quantify activation energies for key steps (e.g., nucleophilic substitution) .
- Hypothesis testing : Align experimental data with theoretical predictions to refine mechanistic models .
Q. How should researchers resolve contradictions in biological activity data for Mandelamidine derivatives?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability tests) .
- Contextual analysis : Assess variables such as cell line specificity, solvent effects, or metabolite interference .
- Meta-analysis : Compare findings with literature on structurally similar compounds to identify trends or outliers .
Q. What methodological strategies are critical for studying environmental impacts of Mandelamidine, m-chloro- (6CI)?
- Fate and transport studies : Use isotopic labeling (e.g., C) to track degradation pathways in soil/water systems .
- Ecotoxicology assays : Employ tiered testing (e.g., Daphnia magna acute toxicity followed by chronic exposure in fish models) .
- Risk modeling : Integrate physicochemical properties (logP, solubility) with bioaccumulation data to predict ecological risks .
Q. How can exploratory research design advance novel applications of Mandelamidine, m-chloro- (6CI)?
- High-throughput screening : Test derivatives against diverse biological targets (e.g., kinase libraries) to identify unexpected activity .
- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., replacing chlorine with other halogens) to optimize potency .
- Interdisciplinary collaboration : Partner with computational chemists or pharmacologists to expand scope beyond synthetic chemistry .
Methodological Best Practices
- Theoretical alignment : Ground hypotheses in established frameworks (e.g., Hammett substituent constants for chlorinated systems) .
- Rigorous documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical considerations : Adhere to Green Chemistry principles to minimize hazardous waste during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
